1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a dimethylamino group and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one typically involves the reaction of 1-(4-(dimethylamino)phenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The dimethylamino group and the dihydropyridinone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one
- tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate
- (E)-Methyl 4-(3-(Dimethylamino)acryloyl)benzoate
Uniqueness
1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3 |
InChI Key |
QHSRAEDOBBFUSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.